N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)benzamide
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Overview
Description
N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazole intermediates. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine to form the pyrrolidine ring . The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea . The final step involves coupling the pyrrolidine and thiazole intermediates with benzamide under appropriate conditions, such as using a coupling agent like TBTU in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and may exhibit similar biological activities.
Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole are structurally related and may have comparable applications.
Uniqueness
N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is unique due to its combination of the pyrrolidine, thiazole, and benzamide moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H17N3O2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H17N3O2S/c20-14(19-8-4-5-9-19)10-13-11-22-16(17-13)18-15(21)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,17,18,21) |
InChI Key |
KMJAVDATRVBSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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